molecular formula C25H19FN4O2S3 B2970789 3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422299-86-3

3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2970789
CAS No.: 422299-86-3
M. Wt: 522.63
InChI Key: BIENXLUPQUPDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C25H19FN4O2S3 and its molecular weight is 522.63. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Agents

Research has highlighted the synthesis of novel pyridine-thiazole hybrid molecules, including compounds structurally related to 3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including colon, breast, lung, and leukemia cancer cells. Their cytotoxic action is potentially linked to inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial properties of compounds similar to the specified compound. For example, novel spiropyranothiazolopyrimidine derivatives have been synthesized, showing promising antimicrobial activities (Hosseini et al., 2021). Moreover, derivatives of thiazolo[3,2-a]pyrimidines have been found to possess significant anti-inflammatory and antinociceptive activities, with some demonstrating lower ulcerogenic activity and higher ALD50 values (Alam et al., 2010).

Antioxidant Properties

Research into the antioxidant properties of related compounds has been conducted. For instance, novel indole-based heterocycles paired with pyridine/pyrimidine were found to show higher antioxidant activity than ascorbic acid in certain studies, indicating their potential as efficient antioxidants (Aziz et al., 2021).

Solid-State Fluorescence

The solid-state fluorescence properties of fused pyrimidine derivatives have been studied, revealing potential applications in fluorescence-based techniques (Yokota et al., 2012).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds structurally related to 3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one. These include exploring their synthesis routes, physico-chemical properties, and reactivity with other chemical compounds for potential applications in medicinal chemistry and drug design (Sain et al., 2009).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S3/c1-2-32-20-11-9-18(10-12-20)29-22-21(35-25(29)33)23(31)30(19-7-5-17(26)6-8-19)24(28-22)34-15-16-4-3-13-27-14-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIENXLUPQUPDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CN=CC=C4)C5=CC=C(C=C5)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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